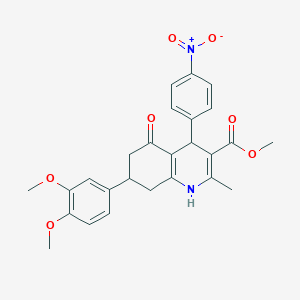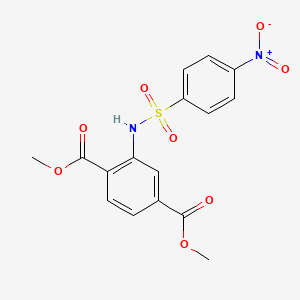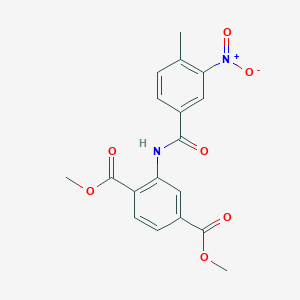
1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)pipérazine est un composé organique synthétique qui appartient à la classe des dérivés de la pipérazine. Ces composés sont connus pour leurs diverses activités pharmacologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)pipérazine implique généralement la réaction de la 1-benzylpipéridine avec le chlorure de 3-chlorobenzyl en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane ou le toluène sous reflux.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement, la pureté et la rentabilité. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)pipérazine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée à l’aide d’agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier aux positions benzyliques, à l’aide de réactifs comme l’azoture de sodium ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Azoture de sodium dans le diméthylformamide (DMF).
Principaux produits
Les principaux produits de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des cétones ou des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : Comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour ses interactions avec des cibles biologiques, telles que les récepteurs ou les enzymes.
Médecine : Applications thérapeutiques potentielles, notamment comme analgésique ou antipsychotique.
Industrie : Utilisée dans le développement de nouveaux matériaux ou comme intermédiaire dans la fabrication chimique.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an analgesic or antipsychotic agent.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
Le mécanisme d’action de la 1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)pipérazine dépendrait de ses cibles biologiques spécifiques. Il pourrait interagir avec les récepteurs des neurotransmetteurs, les enzymes ou les canaux ioniques, modulant leur activité et conduisant à divers effets physiologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Benzylpiperazine : Connue pour ses effets stimulants.
4-Chlorobenzylpiperazine : Étudiée pour ses propriétés antidépressives potentielles.
1-(3-Chlorobenzyl)pipérazine : Enquête sur ses effets anxiolytiques.
Unicité
La 1-(1-Benzylpiperidin-4-yl)-4-(3-chlorobenzyl)pipérazine est unique en raison de son motif de substitution spécifique, qui peut conférer des propriétés pharmacologiques distinctes par rapport à d’autres dérivés de la pipérazine.
Propriétés
Formule moléculaire |
C23H30ClN3 |
|---|---|
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
1-(1-benzylpiperidin-4-yl)-4-[(3-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C23H30ClN3/c24-22-8-4-7-21(17-22)19-26-13-15-27(16-14-26)23-9-11-25(12-10-23)18-20-5-2-1-3-6-20/h1-8,17,23H,9-16,18-19H2 |
Clé InChI |
WQKORBCRRHOCDB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2CCN(CC2)CC3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640405.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)

![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
